Ethanedione, di-3-pyridinyl-

Description

Contextualization within Diketone and Pyridine (B92270) Chemistry

Ethanedione, di-3-pyridinyl- is a member of two significant classes of organic compounds: diketones and pyridines. Diketones are characterized by the presence of two carbonyl (C=O) groups. Specifically, as a 1,2-diketone, the carbonyl groups in Ethanedione, di-3-pyridinyl- are on adjacent carbon atoms. This arrangement leads to unique reactivity and electronic properties. 1,2-diketones are known to be valuable intermediates in the synthesis of various organic molecules and are used as photosensitive agents and photoinitiators in material sciences. researchgate.net

The pyridine components of the molecule are heterocyclic aromatic rings containing one nitrogen atom. Pyridine and its derivatives are fundamental in medicinal chemistry and are used as precursors for herbicides and fungicides. wikipedia.org The presence of the nitrogen atom in the pyridine ring introduces a site for coordination with metal ions and alters the electronic distribution within the aromatic system. wikipedia.orgresearchgate.net

The combination of the diketone and pyridine functionalities in Ethanedione, di-3-pyridinyl- results in a molecule with a rich and versatile chemical profile. The diketone moiety can participate in a variety of reactions, including condensations and redox processes, while the pyridine nitrogen atoms can act as ligands for metal complexes. researchgate.net This dual reactivity makes it a subject of interest in coordination chemistry and the development of new materials. researchgate.netrsc.org

Foundational Aspects of Ethanedione, di-3-pyridinyl- Structure and Bonding

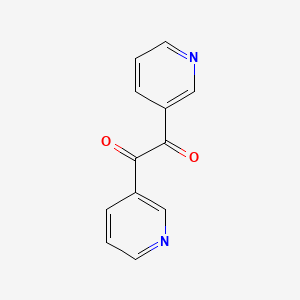

The molecular formula of Ethanedione, di-3-pyridinyl- is C₁₂H₈N₂O₂. uni.luguidechem.com The structure consists of a central ethanedione (-CO-CO-) group connecting two pyridine rings at their 3-positions. uni.lu This linkage allows for a degree of rotational freedom around the single bonds connecting the pyridine rings to the diketone group.

Interactive Data Table: Key Structural and Chemical Properties of Ethanedione, di-3-pyridinyl-

| Property | Value |

| Molecular Formula | C₁₂H₈N₂O₂ |

| Molecular Weight | 212.208 g/mol |

| Monoisotopic Mass | 212.058577502 Da |

| Topological Polar Surface Area | 59.9 Ų |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Heavy Atom Count | 16 |

Data sourced from Guidechem guidechem.com and PubChem uni.lu.

Historical Trajectories and Milestones in Pyridyl Diketone Research

The study of pyridine chemistry dates back to the 19th century, with its initial isolation from coal tar. wikipedia.orgnih.gov The first major synthesis of pyridine derivatives was reported in 1881 by Arthur Rudolf Hantzsch. wikipedia.org Research into diketones, such as benzil (B1666583) (diphenyl-ethanedione), also has a long history, with studies on their synthesis and reactions appearing in the early 20th century. nist.govnist.gov

The specific investigation of pyridyl diketones, which combine these two functionalities, is a more recent area of focus. Much of the research on pyridyl diketones has centered on their coordination chemistry. Di-2-pyridyl ketone, an isomer of the di-3-pyridinyl variant, has been extensively studied for its ability to form complexes with a wide range of metal ions. researchgate.netdntb.gov.ua This research has revealed the versatile coordination modes of these ligands, which can lead to the formation of metal clusters and coordination polymers with interesting structural and magnetic properties. researchgate.net The activation of the carbonyl groups upon coordination to a metal ion is an emergent area of interest in synthetic inorganic chemistry. dntb.gov.ua

While much of the literature focuses on the 2-pyridyl isomer, the study of Ethanedione, di-3-pyridinyl- and other pyridyl diketones continues to be an active area of research, driven by the potential for new applications in catalysis, materials science, and organic synthesis. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,2-dipyridin-3-ylethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-11(9-3-1-5-13-7-9)12(16)10-4-2-6-14-8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQMLIVNOYGANQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293690 | |

| Record name | Ethanedione, di-3-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35779-39-6 | |

| Record name | Ethanedione, di-3-pyridinyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedione, di-3-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35779-39-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethanedione, Di 3 Pyridinyl and Its Advanced Derivatives

Direct Synthesis Protocols for Ethanedione, di-3-pyridinyl- Core

Direct synthetic routes to the ethanedione, di-3-pyridinyl- core often involve the formation of the central 1,2-dicarbonyl unit from readily available pyridine-based starting materials. These methods are advantageous for their atom economy and convergent nature.

Condensation and Oxidation Routes from Pyridine (B92270) Precursors

One of the fundamental approaches to synthesizing symmetrical 1,2-diketones involves the condensation of pyridine derivatives followed by an oxidation step. A common precursor for this strategy is 3-acetylpyridine. The initial step typically involves a self-condensation reaction to form an intermediate which is subsequently oxidized to yield the desired diketone. While specific high-yield procedures for ethanedione, di-3-pyridinyl- via this exact route are not extensively detailed in readily available literature, the general principle is a cornerstone of diketone synthesis.

Another related approach involves the use of 2-hydroxy-1,2-di(pyridin-2-yl)ethanone oxime (α-pyroxH2) as a precursor. Although this leads to the 2-pyridinyl isomer, the underlying chemistry demonstrates the transformation of a precursor containing the ethanedione backbone. Copper(II)-assisted reactions of α-pyroxH2 can lead to the formation of (E,E)-1,2-di(pyridin-2-yl)ethanedione dioxime, highlighting the potential for metal-mediated transformations in the synthesis of such compounds. researchgate.net

Formation of 1,2-Diketone Linkages via Carboxaldehyde Derivatives

The synthesis of 1,2-diketones can also be achieved through the coupling of carboxaldehyde derivatives. For instance, the benzoin (B196080) condensation, traditionally used for aromatic aldehydes, can be adapted for heteroaromatic aldehydes like pyridine-3-carboxaldehyde. The resulting acyloin (an α-hydroxy ketone) can then be oxidized to the corresponding 1,2-diketone. This two-step sequence provides a reliable method for accessing symmetrical diketones.

A related strategy involves the direct conversion of aldehydes to diketones. While specific examples for di-3-pyridinyl ethanedione are not prevalent, general methodologies exist for the oxidative coupling of aldehydes to form 1,2-diketones, often employing transition metal catalysts.

Symmetrical Diaryl 1,2-Diketone Syntheses from Organometallic Reagents

Organometallic reagents offer a powerful tool for the synthesis of 1,2-diketones. One such method involves the reaction of an acyl halide with an organometallic species derived from pyridine. For example, 3-lithiopyridine or a 3-pyridinyl Grignard reagent could potentially react with an appropriate electrophile to construct the ethanedione framework.

A more contemporary approach involves palladium-catalyzed cross-coupling reactions. While often employed for unsymmetrical diketones, these methods can be adapted for symmetrical syntheses. For example, the coupling of a 3-pyridinyl organometallic reagent with a suitable two-carbon electrophile under palladium catalysis could provide a direct route to the target molecule.

Indirect Synthetic Pathways and Functional Group Transformations

Indirect methods for the synthesis of ethanedione, di-3-pyridinyl- and its derivatives often involve the construction of a precursor molecule followed by a key functional group transformation to install the 1,2-diketone moiety.

Conversion from Ethanone (B97240) Derivatives via Oxidative Processes

A common and effective indirect route involves the oxidation of a suitable ethanone precursor. For the synthesis of ethanedione, di-3-pyridinyl-, a logical precursor would be 1,2-di(pyridin-3-yl)ethanone. nih.gov This ethanone derivative can be synthesized through various methods, including those analogous to the formation of deoxybenzoin. Once obtained, the ethanone can be oxidized to the desired 1,2-diketone.

A well-established reagent for this transformation is selenium dioxide (SeO₂). The oxidation of α-methylene ketones with SeO₂ is a classic and reliable method for the preparation of 1,2-dicarbonyl compounds. This approach has been successfully applied to the synthesis of unsymmetrical 1-(pyridin-3-yl)-2-m-tolylethane-1,2-dione, where an intermediate α-hydroxy ketone is oxidized to the diketone using SeO₂ in dimethyl sulfoxide (B87167) (DMSO). vulcanchem.com A similar strategy could be employed for the symmetrical di-3-pyridinyl analogue.

| Precursor | Reagent | Product |

| 1,2-di(pyridin-3-yl)ethanone | Selenium Dioxide (SeO₂) | Ethanedione, di-3-pyridinyl- |

Friedel-Crafts Acylation Approaches for Substituted Ethanediones

The Friedel-Crafts acylation is a powerful method for the synthesis of aryl ketones, and it can be adapted for the preparation of precursors to substituted ethanediones. While pyridine itself is generally unreactive towards Friedel-Crafts acylation due to the deactivating effect of the nitrogen atom, activated pyridine derivatives can undergo such reactions.

A more versatile application of this type of chemistry for the synthesis of substituted ethanediones involves the acylation of an activated aromatic ring with a pyridine-derived acylating agent. For example, the Friedel-Crafts acylation of an electron-rich aromatic compound with 3-pyridylglyoxalyl chloride could yield an unsymmetrical 1,2-diketone.

Furthermore, a related approach involves the synthesis of indolyl 1,2-ethanedione derivatives through the acylation of indoles with phenylglyoxal (B86788) hydrates using a copper catalyst. google.com This highlights the utility of acylation reactions in constructing complex diketone structures, which could potentially be extended to pyridine-containing systems.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Substituted Indole (B1671886) | Substituted Phenylglyoxal Hydrate (B1144303) | Copper Catalyst | Indolyl 1,2-ethanedione derivative |

Catalytic Strategies in Ethanedione, di-3-pyridinyl- Synthesis

Catalytic methods offer efficient and selective pathways for the synthesis of complex organic molecules. For ethanedione derivatives, transition metal catalysis and novel solvent systems like ionic liquids represent advanced strategies to improve reaction outcomes, yields, and environmental compatibility. These approaches are central to modern organic synthesis, providing alternatives to traditional stoichiometric reagents.

Copper-catalyzed reactions have become a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of ethanedione synthesis, copper catalysis is particularly effective for the acylation of heterocyclic compounds like indoles, leading to the formation of indolyl ethanedione derivatives. These derivatives are valuable precursors in medicinal chemistry and materials science.

A significant synthetic method involves the direct C-H acylation of indoles with α-oxocarboxylic acids or their equivalents, catalyzed by copper salts. google.comablesci.com Research has demonstrated a method for synthesizing indolyl 1,2-ethanedione derivatives using a copper catalyst with an R¹-substituted indole and an R²-substituted phenylglyoxal hydrate as raw materials. google.com This acylation reaction is typically performed in an organic solvent at temperatures ranging from 60 to 120°C for 6 to 10 hours. google.com

The key advantages of this copper-catalyzed approach include:

Cost-Effectiveness and Stability : The use of relatively inexpensive and stable copper catalysts makes the process economically viable. google.com

Mild Reaction Conditions : The reaction proceeds under relatively mild conditions without the need for additional oxidants or additives. google.com

High Efficiency : The method is characterized by short reaction times, good selectivity, and high yields. google.com

The general reaction scheme involves the copper-mediated coupling of an indole with an acylating agent. The copper catalyst facilitates the activation of the indole C-H bond, typically at the C3 position, for subsequent acylation. Copper-mediated cross-coupling involving a double C-H activation has been recognized as a powerful strategy for creating biheteroaryls, which include indole-containing structures. nih.gov

| Parameter | Condition/Value | Significance |

|---|---|---|

| Catalyst | Copper Salts (e.g., CuSO₄) | Inexpensive, stable, and effective for C-H activation and acylation. google.comd-nb.info |

| Reactants | Substituted Indole, Phenylglyoxal Hydrate | Readily available starting materials for generating indolyl ethanedione structures. google.com |

| Temperature | 60-120 °C | Represents mild thermal conditions for the reaction. google.com |

| Reaction Time | 6-10 hours | Indicates a relatively efficient conversion rate. google.com |

| Key Advantage | No external oxidant required | Simplifies the reaction system and improves atom economy. google.com |

Ionic liquids (ILs) have emerged as a class of "green" solvents and catalysts for a wide array of organic reactions. scielo.org.mx Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic compounds. scirp.orgmdpi.com For the synthesis of ethanedione derivatives, ILs can function as both the reaction medium and the catalyst, influencing reaction rates and selectivity. Pyridinium-based ILs, in particular, have been successfully applied in reactions like Friedel-Crafts alkylations and acylations. scirp.org

A relevant analogue for the synthesis of di-3-pyridinyl-ethanedione is the synthesis of bis-(3,4-dimethoxy-phenyl) ethanedione via a Friedel-Crafts acylation using an ionic liquid. researchgate.net In this protocol, o-dimethoxybenzene reacts with oxalyl chloride in the presence of a bromide l-butyl-3-methylimidazolium-alchlorane ([Bmim]Br-AlCl₃) ionic liquid, which serves as both the catalyst and the solvent. researchgate.net The efficiency of the reaction is highly dependent on several factors, including the Lewis acidity of the IL, the molar ratio of the IL to the reactants, and the reaction temperature and duration. researchgate.net The potential for recycling the ionic liquid catalyst system presents a significant advantage, aligning with the principles of green chemistry. oiccpress.com

| Ionic Liquid Type | Role | Applicable Reaction | Key Advantages |

|---|---|---|---|

| Imidazolium-based (e.g., [Bmim]Br-AlCl₃) | Lewis Acid Catalyst and Solvent | Friedel-Crafts Acylation | High catalytic activity, recyclability. researchgate.net |

| Pyridinium-based | Catalyst and Solvent | Friedel-Crafts, Grignard Reactions | Tunable properties, structural relevance to pyridinyl products. scirp.org |

| Ammonium-based | Solvent, Phase-Transfer Catalyst | Various Organic Syntheses | Good electrochemical stability, low viscosity. scirp.org |

Copper-Catalyzed Acylation Reactions for Indolyl Ethanedione Derivatives

Mechanistic Elucidation of Ethanedione Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the synthetic methodology to new substrates. The formation of ethanedione derivatives via the catalytic strategies discussed involves distinct mechanistic pathways.

For the copper-catalyzed acylation of indoles , the mechanism is believed to proceed through a C-H activation pathway. The reaction likely initiates with the coordination of the copper(II) catalyst to the indole nitrogen. This coordination enhances the acidity of the N-H proton and facilitates the activation of the C3-H bond. A base present in the reaction mixture or the counterion of the copper salt can assist in this deprotonation step. The resulting indolyl-copper intermediate then undergoes acylation by the electrophilic acylating agent, such as an acyl chloride or α-oxoacid derivative. Reductive elimination from the copper center regenerates the catalyst and releases the final indolyl ethanedione product. This type of copper-catalyzed process avoids the need for pre-functionalization of the indole ring, making it a highly atom-economical approach. nih.govd-nb.info

In the case of ionic liquid-mediated synthesis , particularly the Friedel-Crafts acylation to form a diaryl ethanedione, the mechanism is governed by the Lewis acidic nature of the ionic liquid. researchgate.net For chloroaluminate(III)-based ILs like [Bmim]Br-AlCl₃, the active catalytic species is the tetrachloroaluminate anion (AlCl₄⁻) in equilibrium with aluminum trichloride (B1173362) (AlCl₃). The mechanism proceeds as follows:

Formation of the Acylium Ion : The Lewis acid (AlCl₃) activates the oxalyl chloride, leading to the formation of a highly electrophilic bis-acylium ion intermediate.

Electrophilic Aromatic Substitution : The electron-rich aromatic ring (such as a pyridine ring in the synthesis of the title compound) attacks the acylium ion. This step forms a sigma complex, or arenium ion, which is a resonance-stabilized carbocation.

Deprotonation : A weak base, such as the chloroaluminate anion, removes a proton from the sigma complex to restore the aromaticity of the ring, yielding the mono-acylated product.

Second Acylation : The process is repeated on a second aromatic molecule to form the final di-aryl ethanedione structure.

The ionic liquid not only catalyzes the reaction but also serves as a polar medium that can stabilize the charged intermediates, thereby facilitating the reaction progress. researchgate.net

Reactivity and Transformational Chemistry of Ethanedione, Di 3 Pyridinyl

Fundamental Organic Reactivity of the Diketone Moiety

The core of Ethanedione, di-3-pyridinyl- is the α-diketone group (–CO–CO–), which serves as the primary site for a variety of organic transformations. The adjacent carbonyl groups mutually enhance their electrophilicity, making the carbonyl carbons highly susceptible to attack by nucleophiles.

The carbonyl carbons in the ethanedione bridge possess a partial positive charge due to the high electronegativity of the oxygen atoms, rendering them electrophilic. wikipedia.org This makes them prime targets for nucleophilic attack. libretexts.org In a nucleophilic addition reaction, a nucleophile attacks one of the carbonyl carbons, breaking the pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub Subsequent protonation of the alkoxide yields an alcohol. pressbooks.pub

Given the two equivalent electrophilic centers in Ethanedione, di-3-pyridinyl-, nucleophilic addition can potentially occur at one or both carbonyl groups, depending on the stoichiometry and reactivity of the nucleophile. Common nucleophiles used in these types of reactions include organometallic reagents (e.g., Grignard reagents), hydrides, and cyanide ions. wikipedia.orglibretexts.org The general mechanism involves the nucleophile forming a new carbon-nucleophile bond, with the carbonyl carbon's hybridization changing from sp² to sp³. libretexts.orglibretexts.org

While the fundamental principles of nucleophilic addition are well-established for carbonyl compounds, specific studies detailing these reactions on Ethanedione, di-3-pyridinyl- are not extensively documented in the reviewed literature. wikipedia.orgyoutube.com

Carbonyl condensation reactions, such as the Aldol condensation, are fundamental carbon-carbon bond-forming processes in organic chemistry. sigmaaldrich.comopenstax.org These reactions typically require one of the carbonyl partners to possess an acidic α-hydrogen to form a nucleophilic enolate ion under basic or acidic conditions. libretexts.org

Ethanedione, di-3-pyridinyl- lacks α-hydrogens and is therefore incapable of self-condensation as it cannot form an enolate. However, it can act as the electrophilic partner in a "crossed" or Claisen-Schmidt condensation reaction with another aldehyde or ketone that is enolizable. wikipedia.org In such a reaction, a base would deprotonate the enolizable carbonyl compound to generate an enolate, which would then nucleophilically attack one of the carbonyl carbons of Ethanedione, di-3-pyridinyl-. wikipedia.orgiitk.ac.in The resulting β-hydroxy ketone product could then undergo dehydration, often promoted by heat, to yield a conjugated α,β-unsaturated ketone. libretexts.org This strategy is useful for preventing the complex mixture of products that can arise from self-condensation when both reactants are enolizable. wikipedia.org

The pyridyl rings of the molecule are subject to electrophilic aromatic substitution (SEAr). However, the pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles compared to benzene. wikipedia.orguoanbar.edu.iqwikipedia.org This deactivation is significantly intensified by the presence of the two strongly electron-withdrawing carbonyl groups attached to the rings. organicmystery.com

Consequently, electrophilic substitution on Ethanedione, di-3-pyridinyl- is expected to be very difficult, requiring harsh reaction conditions. wikipedia.orgquora.com In pyridine itself, electrophilic attack occurs preferentially at the 3-position. uoanbar.edu.iqwikipedia.org In this molecule, the 3-positions are already substituted. The nitrogen atom and the carbonyl groups both direct incoming electrophiles to the meta positions. Therefore, substitution would be predicted to occur at the 5-position of the pyridyl rings, which is meta to the carbonyl substituent and ortho/para to the ring nitrogen. Direct Friedel-Crafts alkylation or acylation reactions are generally unsuccessful with pyridine as the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring. wikipedia.orgwikipedia.org A potential strategy to facilitate substitution is the prior conversion of the pyridine to its N-oxide, which activates the ring for electrophilic attack, followed by deoxygenation. wikipedia.org

Condensation Reactions with Carbonyl Compounds

Reduction Chemistry and Stereochemical Control

The reduction of the two carbonyl functionalities in Ethanedione, di-3-pyridinyl- presents opportunities for creating stereochemically rich diol or amino alcohol structures. Control over the reduction process is paramount for achieving desired selectivity.

Selective Reduction of Carbonyl Functionalities

The selective reduction of one carbonyl group in the presence of another, or the reduction of a ketone over an amide, is a significant challenge in organic synthesis. rsc.org For α-diketones like Ethanedione, di-3-pyridinyl-, partial reduction can yield the corresponding α-hydroxy ketone (an acyloin), while complete reduction gives the 1,2-diol. The choice of reducing agent and reaction conditions is critical. wikipedia.org

Common reagents like sodium borohydride (B1222165) are effective for reducing aldehydes and ketones. beilstein-journals.org However, achieving selectivity often requires modified or specialized reagents. For instance, N-heterocyclic carbene boranes, activated by a weak acid like acetic acid, have shown efficacy in reducing aldehydes and ketones, with aldehydes being reduced preferentially. beilstein-journals.org Studies on the reduction of related pyridyl keto-esters have demonstrated that the reaction outcome can be dramatically influenced by the solvent. The hydrogenation of ethyl 3-(2-pyridyl)-3-oxopropionate with a platinum catalyst in ethanol (B145695) yields the secondary alcohol, whereas conducting the reaction in acetic acid leads to bicyclic lactams. rsc.org This highlights how reaction conditions can be tuned to favor different reduction pathways and subsequent cyclizations.

Chemoselective reductions can also be achieved using catalysts that differentiate between aliphatic and aromatic carbonyls. researchgate.net Boron alkoxide catalysts, for example, have been shown to reduce aliphatic ketones and aldehydes while leaving aromatic ones untouched. researchgate.net

Metal Ion-Mediated Reduction Mechanisms

Metal ions can play a crucial role in mediating chemical reactions by acting as Lewis acids, altering the electronic structure of substrates, or templating a specific reaction geometry. researchgate.netnih.gov This coordination can significantly influence the stereochemical outcome of a reduction. nih.gov The ability of a functional group within a substrate to coordinate to a catalyst's metal surface can direct hydrogen addition from a specific face, overriding simple steric hindrance. nsf.gov

The reactivity of the oxime group, for example, is significantly altered upon coordination to a metal center. researchgate.net In studies on the related α-pyridoin oxime, copper(II) ions were shown to mediate profound molecular transformations, leading to different products depending on the solvent system used. mdpi.com In methanol, a dodecanuclear copper cluster was formed, while in acetonitrile (B52724), a 2D coordination polymer was isolated, demonstrating the power of metal ions and reaction conditions to direct molecular assembly. mdpi.com

For the reduction of Ethanedione, di-3-pyridinyl-, a chiral metal catalyst could coordinate to one or both of the pyridyl nitrogen atoms and a carbonyl oxygen, creating a rigid, prochiral complex. numberanalytics.com This pre-organization would then direct the approach of a hydride reagent to a specific face of the carbonyl group, enabling asymmetric synthesis of the corresponding chiral diol. numberanalytics.com

Derivatization for Complex Molecular Architectures

The dual carbonyl functionality and the presence of two pyridyl rings make Ethanedione, di-3-pyridinyl- a versatile building block for constructing complex molecular architectures and functional materials.

The reactions with phosphorus ylides and thionating agents discussed previously (Sections 3.2.3 and 3.2.4) are themselves powerful derivatization methods, yielding novel phosphorus and sulfur-containing heterocyclic systems with potential applications in materials science and medicinal chemistry. researchgate.net

Another well-established derivatization strategy for α-dicarbonyl compounds is the condensation reaction with an aldehyde and an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) to form highly substituted, fluorescent imidazole (B134444) derivatives. researchgate.net This reaction, applied to Ethanedione, di-3-pyridinyl-, would produce a polyaromatic system with interesting photophysical properties.

Furthermore, the dicarbonyl compound can be converted into a diamine derivative. For example, catalytic hydrogenation of a related dinitro compound using palladium on carbon is an effective method for producing aromatic diamines. scielo.org.mx The resulting di-3-pyridinyl-diaminoethane could then serve as a monomer for the synthesis of novel polyamides or polyimides. Such polymers, incorporating metal-chelating imidazole or pyridine units, have been shown to be effective for the adsorption of heavy metal ions from aqueous solutions. scielo.org.mx

Coordination Chemistry and Ligand Properties of Ethanedione, Di 3 Pyridinyl

Ligand Design Principles and Coordination Motifs

The coordination behavior of Ethanedione, di-3-pyridinyl- is fundamentally dictated by the location of the nitrogen atoms on the pyridine (B92270) rings. Unlike its 2-pyridyl counterpart, the nitrogen atoms in the 3-position are oriented away from the dicarbonyl bridge. This steric arrangement significantly influences its role as a ligand, steering it away from classical chelation and towards forming bridged, extended structures.

Bidentate Chelation through Nitrogen and Oxygen Donor Atoms

Bidentate chelation involves a single ligand binding to a central metal ion through two donor atoms to form a stable ring structure. For alpha-diketone ligands with pyridyl groups, this typically involves one pyridyl nitrogen and an adjacent carbonyl oxygen.

In the case of Ethanedione, di-3-pyridinyl-, this type of chelation is sterically hindered. The nitrogen atom at the 3-position of the pyridine ring is not geometrically positioned to readily form a stable five- or six-membered chelate ring with the proximate carbonyl oxygen atom. The resulting bond angles would be highly strained, making this coordination mode energetically unfavorable. In contrast, the isomer 1,2-di(pyridin-2-yl)ethane-1,2-dione readily forms stable five-membered chelate rings, a property that underpins much of its coordination chemistry. Therefore, Ethanedione, di-3-pyridinyl- is not considered a classic chelating ligand.

Exploration of Multidentate Coordination Architectures

Given the unsuitability for chelation, Ethanedione, di-3-pyridinyl- is primarily explored as an exodentate bridging ligand. In this capacity, it uses its two pyridyl nitrogen donors, which point in divergent directions, to link multiple metal centers. This characteristic makes it a valuable building block for constructing coordination polymers and other supramolecular assemblies.

The ligand can adopt various conformations, allowing for flexibility in the resulting structures. The rotational freedom around the C-C single bonds of the ethanedione backbone and the C-C bonds connecting the pyridyl rings allows it to bridge metal ions at varying distances and angles. This can lead to the formation of diverse network topologies, including one-dimensional (1D) chains, two-dimensional (2D) grids, and three-dimensional (3D) frameworks. Research on similar flexible dipyridyl ligands demonstrates their utility in creating coordination polymers with tunable properties. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Ethanedione, di-3-pyridinyl- would typically involve reacting the ligand with a metal salt in a suitable solvent system, often employing solvothermal or diffusion methods to promote the growth of crystalline materials. Characterization would rely on techniques such as single-crystal X-ray diffraction to determine the precise structure, alongside spectroscopic methods (IR, UV-Vis) and elemental analysis.

Mononuclear Coordination Compounds

The formation of stable, discrete mononuclear complexes with Ethanedione, di-3-pyridinyl- is not widely reported in the literature. Theoretically, such a complex could form if the ligand coordinates to a metal center through only one of its pyridyl nitrogen atoms, with the other pyridyl group remaining uncoordinated or interacting weakly with an adjacent molecule. Another possibility is a scenario where two ligands each coordinate monodentately to the same metal center. However, the strong tendency of this ligand to act as a bridge makes the isolation of mononuclear species challenging, as it readily promotes the formation of oligomeric or polymeric structures.

Oligonuclear and Polynuclear Assemblies

The true potential of Ethanedione, di-3-pyridinyl- lies in its ability to form oligonuclear and polynuclear assemblies. By bridging two or more metal centers, it can facilitate the construction of complex architectures. These can range from simple dinuclear or tetranuclear macrocycles to extended coordination polymers. The final structure is influenced by several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, the presence of co-ligands or counter-ions, and the reaction conditions. For instance, studies on the related ligand 1,2-bis[4-(pyridin-3-yl)phenoxy]ethane have shown the formation of various coordination polymers with different metal ions and dicarboxylate co-ligands. researchgate.net

Two-Dimensional Coordination Polymers

Ethanedione, di-3-pyridinyl-, also known as 3,3'-dipyridylglyoxal, serves as a versatile building block in the construction of two-dimensional (2D) coordination polymers. These materials are formed through the self-assembly of the ligand with metal ions, creating extended sheet-like structures. The geometry and connectivity of these 2D polymers are influenced by several factors, including the choice of metal ion, the solvent system, and the ligand-to-metal ratio. rsc.org

For instance, the reaction of cadmium(II) or zinc(II) nitrates with angular dipyridyl bridging ligands in solution can lead to the formation of 2D sheets with a 4.82 topology. rsc.org In one example, the complex [Cd2(NO3)4(dpt)2(MeCN)]∞ (where dpt is 2,4-bis(4-pyridyl)-1,3,5-triazine, a ligand with similar coordination behavior to ethanedione, di-3-pyridinyl-) forms doubly interpenetrated 2D sheets constructed from nitrate-bridged [Cd(dpt)]4 metallacycles. rsc.org The dimensionality of the resulting coordination polymer can be sensitive to the reaction conditions; a change in the ligand-to-metal ratio or the solvent can lead to the formation of one-dimensional (1D) polymers or discrete molecular complexes instead. rsc.org

The synthesis of 2D coordination polymers can also be achieved with other metals like copper(II). The reaction of copper(II) chloride with a related ligand, (E)-2-hydroxy-1,2-di(pyridin-2-yl)ethanone oxime, in acetonitrile (B52724) resulted in a 2D coordination polymer, {[Cu4Cl4(pic)4]}n, composed of Cu(II)4 squares. researchgate.netmdpi.com This highlights the ability of pyridyl-containing ligands to bridge metal centers and form extended 2D networks. The resulting structures can exhibit interesting properties, such as semiconductivity, as seen in 2D Ag(I) coordination polymers with sulfur-containing ligands. rsc.org The fine-tuning of the ligand structure and reaction conditions allows for a degree of control over the dimensionality and, consequently, the physical properties of the resulting coordination polymers. mdpi.com

Table 1: Examples of Two-Dimensional Coordination Polymers with Pyridyl-Type Ligands

| Compound | Metal Ion | Ligand(s) | Dimensionality | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| [Cd2(NO3)4(dpt)2(MeCN)]∞ | Cd(II) | 2,4-bis(4-pyridyl)-1,3,5-triazine (dpt), NO3- | 2D | Doubly interpenetrated 4.8² sheets | rsc.org |

| {[Cu4Cl4(pic)4]}n | Cu(II) | pyridine-2-carboxylato(-1) (pic-) | 2D | Cu(II)4 squares | researchgate.netmdpi.com |

| [Ag(tzdt)]n (KGF-24) | Ag(I) | 1,3-thiazolidine-2-thione (Htzdt) | 2D | (–Ag–S–)n network | rsc.org |

| [Cu(SCN)(3-XPy)]n (X = OMe, H, Br, Cl) | Cu(I) | 3-substituted pyridine (3-XPy), SCN- | 2D | Buckled or rippled sheets | rsc.org |

Cyclometallated Complexes and Their Derivations

Cyclometallation is a significant reaction in organometallic chemistry where a ligand undergoes intramolecular C-H bond activation to form a metallacycle. ub.es This process leads to the formation of a direct metal-carbon σ-bond, resulting in highly stable complexes. ub.es Ethanedione, di-3-pyridinyl- and related pyridyl-containing ligands are suitable candidates for cyclometallation reactions with various transition metals, including palladium(II), platinum(II), rhodium(III), and iridium(III). ub.esresearchgate.netd-nb.infoacs.org

The cyclometallation of ligands similar to ethanedione, di-3-pyridinyl- often involves the activation of a C-H bond on a phenyl or pyridyl ring. For example, in palladium(II) and platinum(II) complexes, an intramolecular C-H activation can be facilitated by an internal base, following an electrophilic mechanism. ub.es The resulting cyclometallated complexes exhibit a characteristic "piano-stool" geometry in many cases, particularly with half-sandwich complexes. d-nb.info

The reactivity of these cyclometallated complexes has been extensively studied. They can react with Lewis bases, nucleophiles, and electrophiles, and serve as precursors for the synthesis of other organometallic compounds. ub.es For instance, cyclopalladated complexes have been utilized as catalysts in organic reactions like the Heck and Suzuki couplings. ub.es Furthermore, the unique photophysical properties of cyclometallated iridium(III) and rhodium(III) complexes have led to their investigation as phosphorescent materials for applications such as sensors and in organic light-emitting diodes (OLEDs). ub.esnih.gov The stability of the metal-carbon bond in these complexes contributes to their robustness and suitability for various applications. acs.org

Metal-Templated Synthesis of Novel Ligands

Metal ions can act as templates to direct the synthesis of complex molecular architectures that would be difficult to form otherwise. wikipedia.org This "template effect" relies on the coordination of reactant molecules to a metal center, pre-organizing them for a subsequent reaction. wikipedia.org Ethanedione, di-3-pyridinyl- and its derivatives can participate in such metal-templated syntheses.

A key example is the metal-assisted transformation of related α-hydroxy oxime ligands. In the presence of copper(II) ions, (E)-2-hydroxy-1,2-di(pyridin-2-yl)ethanone oxime undergoes transformation to form new ligands, such as the dianion of 1,2-dimethoxy-1,2-di(pyridin-2-yl)ethane-1,2-diol and the dianion of (E,E)-1,2-di(pyridin-2-yl)ethanedione dioxime, which are then incorporated into a dodecanuclear copper(II) cluster. researchgate.netmdpi.com Control experiments confirmed that these transformations are indeed copper(II)-assisted. researchgate.netmdpi.com

The metal-templated approach is also pivotal in the synthesis of interlocked molecular structures like rotaxanes and catenanes. rsc.orgresearchgate.net In what is termed "active-metal template synthesis," the metal ion serves a dual role as both a template and a catalyst for the bond-forming reaction that captures the interlocked structure. rsc.org This strategy has been successfully employed using copper(I) to catalyze "click" reactions for the synthesis of ub.esrotaxanes. beilstein-journals.org While not directly involving ethanedione, di-3-pyridinyl-, these examples with similar pyridyl-containing components highlight the potential for using this ligand in the metal-templated synthesis of novel, complex supramolecular structures. beilstein-journals.orgcsic.esnih.gov The pre-organization of ligands around a metal template can significantly enhance the efficiency and stereoselectivity of reactions. csic.es

Influence of Coordination on Ligand Reactivity

Electron-Donating and Electron-Withdrawing Effects of Metal Centers

The nature of the metal center and its co-ligands can exert significant electronic effects on the coordinated ethanedione, di-3-pyridinyl- ligand. These effects are broadly categorized as electron-donating or electron-withdrawing. studypug.comlibretexts.org

Electron-donating metal centers increase the electron density on the ligand. This typically occurs with metal centers in low oxidation states or those bearing electron-donating co-ligands. studypug.comlibretexts.org This increased electron density can make the pyridyl rings of the ligand more susceptible to electrophilic attack and can also influence the ligand's own reactivity in subsequent reactions. For example, electron-donating groups on bipyridine ligands in rhenium and manganese complexes lead to a greater electron density on the metal, which in turn influences the reactivity towards CO2 reduction. frontiersin.org

Electron-withdrawing metal centers decrease the electron density on the ligand. This is common for metal centers in high oxidation states or those with electron-withdrawing co-ligands (e.g., halides, carbonyls). studypug.comlibretexts.org This can make the ligand more susceptible to nucleophilic attack. The coordination to a Lewis acidic metal center generally enhances the electrophilicity of the ligand. libretexts.org In iridium(III) complexes, the introduction of electron-withdrawing groups on the bipyridine ligand resulted in increased anticancer activity, demonstrating how these electronic effects can be tuned to achieve desired properties. rsc.org

Structure-Property Relationships in Ethanedione, di-3-pyridinyl- Coordination Compounds

Luminescent properties are particularly sensitive to the coordination environment. For example, lanthanide(III) metal-organic frameworks (MOFs) derived from a pyridyl-dicarboxylate ligand exhibit characteristic luminescence that is sensitized by the ligand. rsc.org The efficiency of this sensitization and the emission color can be tuned. For instance, in mixed-metal complexes of Eu³⁺ and Tb³⁺, the luminescence color can be changed from green to red by varying the ratio of the two metals, due to energy transfer from Tb³⁺ to Eu³⁺. mdpi.com Cyclometalated iridium(III) complexes are known for their strong phosphorescence, the color of which can be tuned across the visible spectrum by modifying the electronic properties of the ligands. nih.gov

The magnetic properties of coordination polymers are also dictated by their structure. In a series of lanthanide-based MOFs, a dysprosium(III) compound was found to exhibit single-molecule magnet (SMM) behavior, a property that is highly dependent on the local coordination geometry of the metal ion. rsc.org

Furthermore, the electronic properties of coordination polymers can be engineered. In a series of 2D copper(I) thiocyanate (B1210189) coordination polymers functionalized with substituted pyridines, the variation of the electron-withdrawing ability of the substituent systematically shifted the electronic energy levels and band gaps of the materials. rsc.org This "band gap engineering" allows for the tuning of optical absorption and emission properties. rsc.org

Table 2: Structure-Property Correlation in Pyridyl-Ligand Containing Coordination Compounds

| Compound Type | Structural Feature | Resulting Property | Tunability | Reference |

|---|---|---|---|---|

| Lanthanide MOFs | Pyridyl-dicarboxylate ligand coordination to Ln(III) | Luminescence, Single-Molecule Magnetism | Emission color by mixed metals; magnetic behavior by metal choice | rsc.orgmdpi.com |

| Cyclometalated Ir(III) Complexes | Strong σ-donor cyclometalating ligand | Intense Phosphorescence | Emission color tuned by ligand electronics | nih.gov |

| 2D Cu(I)SCN Polymers | Substituted pyridine ligands | Tunable Electronic Band Gap | Optical absorption/emission varied by substituent's electron-withdrawing ability | rsc.org |

Advanced Spectroscopic and Structural Characterization of Ethanedione, Di 3 Pyridinyl and Its Complexes

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline compound. This technique provides precise coordinates for each atom in the crystal lattice, which allows for the calculation of bond lengths, bond angles, and other crucial geometric parameters. For a molecule like Ethanedione, di-3-pyridinyl-, SC-XRD can unambiguously establish its solid-state conformation and the packing of molecules within the unit cell.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

While a specific, complete crystal structure for Ethanedione, di-3-pyridinyl- is not detailed in the reviewed literature, computational studies on the closely related analogue, 1-phenyl-2-(pyridin-3-yl)ethane-1,2-dione (B8724713), offer significant insights into its structural parameters. Density Functional Theory (DFT) calculations have determined that the central carbon-carbon single bond of the ethanedione linker has a length of 1.54 Å. acs.org This value is typical for a C(sp²)-C(sp²) single bond, indicating a standard bond order.

The bond angles around the carbonyl carbons are expected to be approximately 120°, consistent with sp² hybridization. The internal angles of the pyridine (B92270) rings will adhere to the typical geometry of aromatic six-membered heterocycles.

| Bond | Typical Length (Å) | Source |

|---|---|---|

| C=O (Carbonyl) | ~1.21 | General Value |

| C-C (Diketone) | 1.54 | acs.org |

| C-C (Pyridine Ring) | ~1.39 | General Value |

| C-N (Pyridine Ring) | ~1.34 | General Value |

Conformation and Configurational Isomerism Studies

The free rotation around the single bonds in Ethanedione, di-3-pyridinyl- gives rise to conformational isomers. The most significant of these is the rotation around the central C-C bond, which dictates the relative orientation of the two pyridylcarbonyl units.

Theoretical studies on the 1-phenyl-2-(pyridin-3-yl)ethane-1,2-dione analogue show that the molecule does not adopt a planar structure in its lowest energy state. acs.org Steric hindrance between the two aromatic rings forces them to twist relative to each other. The calculated dihedral angle (representing the twist between the rings) is between 122.1° and 124.2°. acs.org This significant deviation from planarity is a critical feature of the molecule's three-dimensional structure. This anti-periplanar or "transoid" conformation is generally more stable than the syn-periplanar ("cisoid") conformation, which would suffer from greater steric repulsion and electrostatic repulsion between the lone pairs of the oxygen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H and ¹³C NMR for Proton and Carbon Environments

The ¹H and ¹³C NMR spectra provide distinct signals for each chemically unique proton and carbon atom in the molecule. For Ethanedione, di-3-pyridinyl-, the symmetry of the molecule simplifies the spectra. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the aromatic pyridine rings.

Experimental data for Ethanedione, di-3-pyridinyl- has been reported as follows. rsc.org

¹H NMR Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 9.22 | d | 2.7 | 2-H (Py) |

| 8.90 | d | - | 6-H (Py) |

| 8.36 | d | - | 4-H (Py) |

| 7.41-7.66 | m | - | 5-H (Py) |

¹³C NMR Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 189.92 | C=O |

| 154.08 | Py-C |

| 150.48 | Py-C |

| 136.08 | Py-C |

| 127.31 | Py-C |

| 122.93 | Py-C |

Abbreviations: d = doublet, m = multiplet, Py = Pyridinyl

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While 1D NMR provides fundamental data, advanced techniques can offer deeper structural insights.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons on the pyridine ring, while HMQC/HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable for assigning the quaternary carbons, including the carbonyl carbons, by showing correlations to protons two or three bonds away.

Solid-State NMR (ssNMR): This technique can be used to study the compound in its solid, crystalline form. ssNMR is particularly useful for investigating conformational polymorphism—the existence of different crystal structures for the same compound. The chemical shifts observed in ssNMR are highly sensitive to the local molecular conformation, including torsional angles, and can provide data that is complementary to that obtained from X-ray diffraction.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can also provide information about molecular conformation.

For Ethanedione, di-3-pyridinyl-, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration (ν) of the two carbonyl (C=O) groups. In the related compound 1,2-di(pyridin-2-yl)ethane-1,2-dione, these C=O stretching vibrations are observed at 1713 and 1690 cm⁻¹. researchgate.net The presence of two bands suggests a slight asymmetry in the environment of the two carbonyls in the solid state or coupling between their stretching modes. Similar absorptions are expected for the di-3-pyridinyl isomer. acs.org

Raman spectroscopy provides complementary information. Due to the molecule's symmetry, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. For instance, the C-C stretch of the central ethanedione bond would be expected to produce a notable Raman signal. Studies on the analogue benzil (B1666583) (1,2-diphenylethane-1,2-dione) have utilized both IR and Raman spectroscopy to perform a complete vibrational analysis, assigning the various modes of the core structure and the aromatic rings. researchgate.net

| Wavenumber (cm⁻¹) | Vibration | Source |

|---|---|---|

| ~3100-3000 | Aromatic C-H stretch | General Value |

| ~1715-1690 | C=O stretch (diketone) | researchgate.net |

| ~1600-1450 | Pyridine ring C=C and C=N stretches | General Value |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For Ethanedione, di-3-pyridinyl-, electron impact ionization would produce a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecule's molecular weight.

The fragmentation of this molecular ion is predictable based on the structure, which features two carbonyl groups connecting two pyridine rings. The primary fragmentation pathways for α-diketones involve the cleavage of the bonds adjacent to the carbonyl groups. libretexts.org A key fragmentation would be the cleavage of the central carbon-carbon bond between the two carbonyl groups, a process known as α-cleavage. This would result in the formation of a 3-pyridoyl cation. Another common pathway for diketones is the sequential loss of neutral carbon monoxide (CO) molecules. libretexts.org

The expected fragmentation would likely proceed as follows:

Formation of the molecular ion (C₁₂H₈N₂O₂⁺˙).

α-cleavage between the carbonyls to yield the 3-pyridoyl cation (C₆H₄NO⁺).

Potential loss of one carbon monoxide molecule to form the [M-CO]⁺˙ ion.

Subsequent loss of a second carbon monoxide molecule to form the [M-2CO]⁺˙ ion, which would correspond to a di-3-pyridinyl radical cation.

A detailed breakdown of the major expected ions and their mass-to-charge ratios is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for Ethanedione, di-3-pyridinyl-

| Ion | Formula | m/z (Predicted) | Description |

|---|---|---|---|

| Molecular Ion [M]⁺˙ | C₁₂H₈N₂O₂⁺˙ | 212 | The intact molecule with one electron removed. |

| [M-CO]⁺˙ | C₁₁H₈N₂O⁺˙ | 184 | Result of the loss of one neutral CO molecule. |

| 3-Pyridoyl cation | C₆H₄NO⁺ | 106 | Formed by α-cleavage of the central C-C bond. This is often a very stable and abundant ion. |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic or UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org In a molecule like Ethanedione, di-3-pyridinyl-, the presence of both pyridine rings (a π-conjugated system) and carbonyl groups (containing non-bonding n electrons and π bonds) gives rise to characteristic electronic transitions. shu.ac.uk

The principal transitions observed are:

π → π* transitions: These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated system formed by the pyridine rings and the dicarbonyl bridge.

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. libretexts.org

The conjugation between the aromatic pyridine rings and the ethanedione linker significantly influences the absorption wavelengths. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift, meaning absorption occurs at longer wavelengths compared to non-conjugated systems. libretexts.org The polarity of the solvent can also affect the absorption maxima; n → π* transitions typically experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents. shu.ac.uk

Table 2: Expected Electronic Transitions for Ethanedione, di-3-pyridinyl-

| Transition Type | Chromophore | Typical Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Pyridyl rings, C=O groups (conjugated system) | 200-400 nm | High (ε > 1,000) |

Supramolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in close contacts, such as hydrogen bonds and van der Waals forces. mdpi.com The surface is generated around a molecule in a crystal, and the analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contact distances. mdpi.com

For Ethanedione, di-3-pyridinyl-, the molecular structure allows for a variety of supramolecular interactions that would stabilize its crystal packing. The nitrogen atoms in the pyridine rings and the oxygen atoms of the carbonyls can act as hydrogen bond acceptors for weak C-H···N and C-H···O interactions with hydrogen atoms from neighboring molecules. mdpi.com Furthermore, the planar pyridine rings are capable of forming π-π stacking interactions.

A Hirshfeld surface analysis would likely reveal the following key interactions:

H···H contacts: Typically, these are the most abundant interactions, covering a large percentage of the surface area. mdpi.com

O···H/H···O and N···H/H···N contacts: These appear as distinct regions on the 2D fingerprint plot and are indicative of hydrogen bonding. mdpi.com Red spots on the dnorm surface highlight these particularly short and strong contacts. mdpi.com

C···H/H···C contacts: These represent general van der Waals interactions.

π-π stacking: The shape index map, another feature of Hirshfeld analysis, can reveal the characteristic adjacent red and blue triangles that signify π-π stacking between the pyridine rings of adjacent molecules. mdpi.com

The relative contributions of these interactions can be quantified from the 2D fingerprint plots, providing a detailed picture of the crystal's supramolecular architecture.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Ethanedione, di-3-pyridinyl-

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45 - 60% | Represents the most frequent, albeit weaker, van der Waals contacts. mdpi.com |

| O···H / H···O | 15 - 25% | Corresponds to C-H···O hydrogen bonds involving carbonyl oxygen and aromatic/aliphatic hydrogens. |

| C···H / H···C | 10 - 20% | Relates to interactions between carbon and hydrogen atoms. mdpi.com |

| N···H / H···N | 5 - 15% | Corresponds to C-H···N hydrogen bonds involving the pyridine nitrogen. mdpi.com |

| C···C | < 5% | Can indicate the presence of π-π stacking interactions between pyridine rings. |

Theoretical and Computational Investigations of Ethanedione, Di 3 Pyridinyl

Quantum Chemical Studies

Quantum chemical studies provide fundamental insights into the electronic structure, geometry, and reactivity of molecules. For ethanedione, di-3-pyridinyl-, these computational methods are crucial for understanding its behavior at a molecular level.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a popular and versatile tool in computational chemistry and physics for determining the properties of a many-electron system by using functionals of the spatially dependent electron density. wikipedia.org DFT calculations have been employed to predict the geometric and electronic properties of pyridine-containing compounds. vulcanchem.comnih.gov

For analogous 1,2-diketones, DFT calculations at the M06-2X/def2-TZVP level of theory have been used to predict low-energy conformers. vulcanchem.com These calculations can reveal the most stable arrangements of the atoms in space and provide data on bond lengths and angles. For instance, in a related diketone, DFT studies predicted two primary conformers with a small energy difference between them. vulcanchem.com Such studies are essential for understanding the molecule's preferred shape and how its structure might influence its chemical behavior.

Table 1: Predicted Geometric Parameters for a Related 1,2-Diketone using DFT

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| Central C-C Bond Length | ~1.50 Å |

| Energy Difference between Conformers | 0.27 kcal/mol |

Data derived from computational studies on analogous 1,2-diketones. vulcanchem.com

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals are crucial in determining how a molecule will interact with other molecules.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. In conjugated systems, such as those containing pyridine (B92270) rings, the π molecular orbitals are of particular interest. libretexts.orglibretexts.org The HOMO is typically a π bonding orbital, while the LUMO is a π* antibonding orbital. libretexts.org For some heterocyclic systems, it has been observed that the LUMO+1 orbital, rather than the LUMO, is more relevant for correlating with nucleophilic reactivity. wuxibiology.com

Potential Energy Surfaces and Transition State Characterization

A potential energy surface (PES) describes the energy of a molecule as a function of its geometry. wikipedia.org It provides a theoretical map of all possible conformations and the energy barriers between them. wikipedia.orglibretexts.org By exploring the PES, chemists can identify stable isomers (local minima), transition states (saddle points), and the pathways for chemical reactions. libretexts.orgrsc.org

For a molecule like ethanedione, di-3-pyridinyl-, the PES would be complex due to the rotational freedom around the single bonds connecting the carbonyl groups and the pyridine rings. Computational methods can be used to map out this surface, revealing the most stable conformations and the energy required to interconvert between them. rsc.org For example, in a study of a related reaction, the PES was used to identify transition states and determine the branching ratios of different products. researchgate.net Characterizing these transition states is essential for understanding reaction mechanisms and predicting reaction rates. libretexts.org

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory provides a delocalized description of chemical bonding, where electrons are not confined to individual bonds between atoms but are spread out over the entire molecule in molecular orbitals. tamu.edu This approach is particularly useful for understanding the electronic structure of conjugated and aromatic systems, like the pyridine rings in ethanedione, di-3-pyridinyl-. libretexts.org

In pyridine, the nitrogen atom is sp²-hybridized, contributing one electron to the delocalized π system of the aromatic ring. libretexts.org The lone pair of electrons on the nitrogen resides in an sp² orbital in the plane of the ring. libretexts.org The interaction of the π orbitals of the pyridine rings with the π orbitals of the dicarbonyl bridge in ethanedione, di-3-pyridinyl- would lead to an extended conjugated system. MO analysis can elucidate the nature of this conjugation and its effect on the molecule's electronic properties and stability. libretexts.org

Molecular Dynamics and Monte Carlo Simulations for Conformational Landscapes

Molecular Dynamics (MD) and Monte Carlo simulations are computational techniques used to study the dynamic behavior and conformational flexibility of molecules over time. mdpi.compeerj.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change. mdpi.com This allows for the exploration of the conformational landscape and the identification of preferred molecular shapes and orientations. nih.gov

For ethanedione, di-3-pyridinyl-, MD simulations could be used to explore the different rotational conformations (rotamers) around the C-C single bonds. These simulations can provide insights into the flexibility of the molecule and the relative populations of different conformers at a given temperature. Such studies have been applied to other pyridine-based compounds to understand their interactions in different environments. nih.gov For instance, MD simulations have been used to study the behavior of pyridine-based agonists at membrane interfaces, revealing how their orientation is influenced by the surrounding environment. nih.gov

Computational Design and Predictive Chemistry

Computational design involves using theoretical models to design new molecules with specific desired properties. biorxiv.orgelspub.com This can involve modifying an existing molecule, like ethanedione, di-3-pyridinyl-, to enhance a particular characteristic or designing entirely new structures. Predictive chemistry uses computational models to forecast the properties and behavior of molecules before they are synthesized.

The theoretical understanding gained from quantum chemical studies and molecular simulations of ethanedione, di-3-pyridinyl- can inform the design of new related compounds. For example, by understanding the relationship between the electronic structure and a particular property, one could computationally screen a library of related molecules to identify candidates with improved characteristics. arxiv.org This approach is widely used in drug discovery and materials science to accelerate the development of new functional molecules. nih.gov

Computer-Aided Molecular Design Principles

The design of novel molecules with specific desired properties is a cornerstone of chemical and materials science. For a compound like Ethanedione, di-3-pyridinyl-, computer-aided molecular design (CAMD) principles are instrumental in exploring its potential applications. These principles leverage computational tools to predict molecular behavior, thereby guiding the synthesis of new derivatives with enhanced characteristics. nih.gov The presence of nitrogen-containing heterocycles, such as the pyridinyl groups in Ethanedione, di-3-pyridinyl-, is of particular interest as they are prevalent in a vast number of pharmaceuticals and functional materials. eurekalert.orgresearchgate.netopenmedicinalchemistryjournal.com

The core of CAMD lies in establishing a clear relationship between a molecule's structure and its function. This often involves the use of molecular modeling and simulation to understand how structural modifications will impact the desired properties. nih.govfrontiersin.org For instance, in the context of drug discovery, CAMD can be used to design molecules that fit precisely into the active site of a target protein. mdpi.com The process often starts with a lead compound, like Ethanedione, di-3-pyridinyl-, and then computationally explores variations of its structure to optimize properties such as binding affinity, selectivity, and pharmacokinetic profiles. eurekalert.orgmdpi.com

A key principle in the design of nitrogen-containing compounds is the strategic placement of nitrogen atoms to influence the molecule's electronic and steric properties. eurekalert.org The pyridinyl groups in Ethanedione, di-3-pyridinyl- offer multiple sites for modification. Computational methods, such as Density Functional Theory (DFT), can be employed to predict how substitutions on the pyridine rings would alter the molecule's geometry, electronic distribution, and ultimately its reactivity and interaction with other molecules. vulcanchem.combohrium.com These computational insights allow for a more rational and efficient approach to synthesizing new materials, reducing the need for extensive and costly trial-and-error experimentation. arxiv.org

Structure-Reactivity and Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity and physicochemical properties of chemical compounds based on their molecular structure. researchgate.netlibretexts.org These models are built by finding a mathematical correlation between a set of molecular descriptors and an observed activity or property. researchgate.net For a molecule such as Ethanedione, di-3-pyridinyl-, QSAR and QSPR studies can provide valuable insights into its potential applications.

The development of a QSAR/QSPR model typically involves three main stages: data set preparation, descriptor calculation and selection, and model generation and validation. researchgate.net For Ethanedione, di-3-pyridinyl-, a dataset of structurally similar compounds with known activities or properties would be compiled. A wide range of molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure, would then be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors that describe atomic connectivity, and quantum chemical descriptors derived from computational chemistry methods. chemmethod.com

Statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a model that links the descriptors to the property of interest. researchgate.net The predictive power of the resulting model is rigorously assessed using various validation techniques. researchgate.net For example, a QSPR model could be developed to predict the solubility or lipophilicity of derivatives of Ethanedione, di-3-pyridinyl-, which are crucial parameters for drug development. chemmethod.com Similarly, a QSAR model might be used to predict the inhibitory activity of these compounds against a specific biological target. The insights gained from these models can then guide the design of new compounds with improved properties. rsc.orgresearchgate.netrsc.orgru.nl

Table 1: Predicted Physicochemical Properties of Ethanedione, di-3-pyridinyl-

| Property | Predicted Value | Method |

| Molecular Formula | C12H8N2O2 | - |

| Monoisotopic Mass | 212.05858 Da | - |

| XlogP | 0.8 | Predicted |

| [M+H]+ Collision Cross Section | 144.0 Ų | Predicted using CCSbase |

| [M+Na]+ Collision Cross Section | 151.4 Ų | Predicted using CCSbase |

| [M-H]- Collision Cross Section | 147.9 Ų | Predicted using CCSbase |

| Data sourced from PubChem. uni.lu |

Machine Learning Applications in Ethanedione, di-3-pyridinyl- Related Materials Research

The application of machine learning (ML) is revolutionizing materials science by enabling the rapid prediction of material properties and accelerating the discovery of new materials. nih.govnih.gov In the context of research on Ethanedione, di-3-pyridinyl- and related nitrogen-containing organic molecules, ML offers powerful tools to navigate the vast chemical space and identify promising candidates for various applications. dinus.ac.ideithealth.eu

Data-Driven Property Prediction

A primary application of machine learning in materials research is the development of models that can accurately predict the properties of molecules from their structure. arxiv.orgrsc.org These data-driven approaches can significantly reduce the reliance on time-consuming and expensive experimental measurements. arxiv.org For compounds like Ethanedione, di-3-pyridinyl-, ML models can be trained on existing datasets of molecules to predict a wide range of properties, including electronic, optical, and thermodynamic characteristics. researchgate.net

The process typically involves representing the molecules as numerical inputs for the ML algorithm. This can be done using various molecular fingerprints or descriptors that capture different aspects of the molecular structure. chemmethod.com The ML model, which can range from simpler algorithms like random forests to more complex deep learning architectures like graph neural networks, then learns the relationship between these structural features and the target property. dinus.ac.idzendesk.com For instance, a model could be trained to predict the band gap of organic semiconductors or the binding affinity of a drug candidate to its target protein. nih.govnih.gov The predictive power of these models allows for the rapid screening of large virtual libraries of molecules, including derivatives of Ethanedione, di-3-pyridinyl-, to identify candidates with desirable properties. arxiv.org

Accelerated Materials Discovery Workflows

A typical accelerated discovery workflow might begin with a large virtual library of candidate molecules, which could include structural analogs of Ethanedione, di-3-pyridinyl-. An ML model, pre-trained on known data, is then used to rapidly screen this library and identify a smaller subset of promising candidates. nih.gov These candidates can then be further investigated using more accurate but computationally expensive methods like DFT calculations. nih.gov The most promising candidates from this refined set can then be synthesized and experimentally tested. The new experimental data generated can be fed back into the ML model to improve its accuracy for future predictions, creating a virtuous cycle of discovery. rsc.org This approach has the potential to dramatically reduce the time and resources required to discover new materials with tailored functionalities. eurekalert.orgnih.gov

Table 2: Common Machine Learning Models in Materials Science

| Model Type | Description | Learning Type | Common Applications |

| Supervised Learning | Learns from labeled data to make predictions. zendesk.com | Supervised | Property prediction, classification. coursera.org |

| Unsupervised Learning | Finds patterns and structures in unlabeled data. zendesk.com | Unsupervised | Clustering of materials, dimensionality reduction. coursera.org |

| Reinforcement Learning | Learns through trial and error by interacting with an environment. zendesk.com | Reinforcement | De novo molecular design, optimization of synthetic routes. coursera.org |

| Information compiled from various sources. zendesk.comcoursera.org |

Applications of Ethanedione, Di 3 Pyridinyl in Advanced Materials Science and Catalysis

Utilization as Organic Synthesis Building Blocks for Complex Molecules

The class of 1,2-diketones, to which Ethanedione, di-3-pyridinyl- belongs, are recognized as valuable intermediates in organic synthesis. nih.gov Their reactivity allows for the construction of complex heterocyclic structures. One of the primary applications for 1,2-diketones is in condensation reactions with bifunctional nucleophiles, such as diamines, to form various heterocyclic rings. nih.gov

A notable example of this reactivity is the synthesis of quinoxalines. Research on the related unsymmetrical compound, 1-phenyl-2-(pyridin-3-yl)ethane-1,2-dione (B8724713), demonstrates its successful use in synthesizing 2-phenyl-3-(pyridin-3-yl)quinoxaline. nih.govacs.org This suggests that the symmetrical Ethanedione, di-3-pyridinyl- could similarly react with ortho-diamines to produce bis-quinoxaline structures, which are of interest for their electronic and photophysical properties. The general synthetic pathway involves a heteroarylation step followed by an oxidation to yield the diketone, which is then ready for further transformation. nih.govacs.org

| Precursor Compound | Reagent | Product | Application |

| 1-phenyl-2-(pyridin-3-yl)ethane-1,2-dione | o-phenylenediamine | 2-phenyl-3-(pyridin-3-yl)quinoxaline | Synthesis of Heterocycles |

Integration into Polymeric Systems

The bifunctional nature of Ethanedione, di-3-pyridinyl-, with its two reactive carbonyl groups and two nitrogen-containing pyridine (B92270) rings, makes it a candidate for integration into polymeric architectures.

Role as Monomers in Polymer Synthesis